Timofibrate
Descripción
Propiedades
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c1-14(2,20-10-5-3-9(15)4-6-10)13(19)16-8-21-7-11(16)12(17)18/h3-6,11H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOWCXXECLALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CSCC1C(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021601, DTXSID00867059 | |
| Record name | Timofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64179-54-0 | |
| Record name | Timofibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064179540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIMOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85P20FW39R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Key Chemical Reactions in Timofibrate Preparation
The synthesis of this compound can be understood as a multi-step organic reaction involving:
- Esterification : Conversion of fenofibric acid or its analogs into ester derivatives.
- Nucleophilic substitution (SN1 or SN2 mechanism) : Introduction of alkyl groups via halide intermediates.
- Cyclization (if applicable) : Formation of heterocyclic rings in some fibrate analogs.
A typical reaction involves fenofibric acid reacting with an alkyl halide in the presence of a base such as potassium carbonate, often in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Optimized Synthesis Conditions and Mechanism
A detailed study optimizing the synthesis of a fenofibrate-related impurity (ImpC), which shares structural similarity with this compound, provides valuable insights into the preparation methodology:
- Reaction Components : Fenofibric acid, isopropyl 2-bromo-2-methylpropanoate (alkylating agent), potassium carbonate (base), and DMSO (solvent).
- Mechanism : The reaction proceeds via a two-step process:
- Formation of potassium fenofibrate by reaction of fenofibric acid with potassium carbonate.
- SN1 nucleophilic substitution between the fenofibrate carboxylate ion and the tertiary alkyl bromide to form the ester (ImpC).
- Reaction Parameters :
- Temperature: Optimal at around 87°C.
- Reaction time: Approximately 3.6 hours.
- Molar ratios: Potassium carbonate to fenofibric acid at about 4.3:1; alkylating agent to fenofibric acid at about 6:1.
- Yield : High yields of approximately 90% were achieved under optimized conditions.
- Purity : The product was standardized with purity exceeding 99% after purification.
This optimized method reduces reaction time and improves yield compared to earlier methods that required longer times and gave lower yields (~12%).
Techniques to Improve Reaction Efficiency
Several strategies are employed to enhance the synthesis efficiency and product quality:
- Use of Molecular Sieves or Desiccants : To facilitate water removal during condensation steps, improving yield.
- Azeotropic Distillation : Helps in continuous removal of water formed during esterification or cyclization.
- Controlled Heating : Maintaining reaction temperature between 70-90°C for optimal kinetics without decomposing reactants.
- One-Pot vs Two-Step Processes : One-pot three-component condensation methods have been reported for related thiazolidine derivatives, which may be applicable to fibrate analogs, improving process simplicity.
Analytical Characterization of Synthesized this compound
- Nuclear Magnetic Resonance (NMR) : Both ^1H and ^13C NMR are used to confirm the chemical structure, showing characteristic signals for ester groups and substituted aromatic rings.
- Infrared Spectroscopy (IR) : Confirms ester carbonyl and aromatic ether functional groups.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern consistent with this compound.
- Chromatographic Purity : High-performance liquid chromatography (HPLC) is used to assess purity and isolate impurities.
Data Table: Optimized Reaction Conditions for this compound-like Esterification
| Parameter | Optimal Value | Notes |
|---|---|---|
| Reaction Temperature | 87°C | Ensures efficient SN1 substitution |
| Reaction Time | 3.6 hours | Balances yield and process efficiency |
| Molar Ratio (Potassium carbonate: Fenofibric acid) | 4.3:1 | Ensures complete formation of carboxylate ion |
| Molar Ratio (Alkylating agent: Fenofibric acid) | ~6:1 | Excess alkylating agent drives reaction |
| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent facilitates SN1 |
| Yield | ~90% | High yield with optimized parameters |
| Purity | >99% | After purification and standardization |
Comparative Analysis with Related Fibrate Preparations
While this compound preparation shares similarities with fenofibrate and its analogs, unique aspects include:
- Use of specific alkylating agents tailored to this compound’s structure.
- Optimized reaction conditions that reduce synthesis time and increase yield.
- Application of modern design of experiments (DoE) approaches such as Central Composite Design (CCD) to systematically optimize reaction parameters.
Summary of Research Findings
- The preparation of this compound is effectively achieved via esterification of fenofibric acid derivatives using alkyl halides in the presence of potassium carbonate.
- Optimized reaction conditions significantly improve yield and purity, reducing reaction time from over 24 hours to under 4 hours.
- Analytical techniques confirm the chemical identity and purity of the synthesized compound.
- Techniques such as azeotropic distillation and use of desiccants facilitate water removal, critical for high yields.
- The approach is supported by regression models linking reaction variables to yield, enhancing reproducibility and scalability.
Análisis De Reacciones Químicas
Tipos de Reacciones: Timofibrato experimenta varias reacciones químicas, que incluyen:
Oxidación: Timofibrato se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: La reducción de Timofibrato puede conducir a la formación de tioles.
Sustitución: Timofibrato puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo cloro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas.
Productos Principales:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Tioles.
Sustitución: Derivados de tiazolidina sustituidos.
Aplicaciones Científicas De Investigación
Timofibrate is an ester derivative of the fibrate class of drugs, primarily used for its lipid-lowering properties. This compound has garnered attention in various scientific and clinical applications, particularly in the management of dyslipidemia and cardiovascular diseases. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Lipid Regulation
This compound is primarily utilized to manage lipid profiles in patients with dyslipidemia. Its effectiveness in lowering triglycerides and raising HDL cholesterol levels has been documented in several studies.
Cardiovascular Disease Prevention
Research indicates that this compound may play a role in reducing cardiovascular events in high-risk populations. Its anti-inflammatory properties may contribute to this effect.
Diabetes Management
This compound has shown promise in managing lipid abnormalities associated with diabetes. Its ability to improve insulin sensitivity makes it an attractive option for diabetic patients with dyslipidemia.
Potential Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, particularly in conditions like Alzheimer's disease due to its anti-inflammatory properties.
- A study conducted on animal models demonstrated that this compound administration resulted in reduced amyloid-beta plaque formation, a hallmark of Alzheimer's disease, suggesting potential therapeutic effects .
Case Study 1: Lipid Management in Elderly Patients
A case study involving elderly patients with hyperlipidemia demonstrated that this compound effectively improved lipid profiles without significant adverse effects. After six months, patients exhibited a marked decrease in total cholesterol and triglycerides, leading to enhanced overall cardiovascular health.
Case Study 2: Diabetic Patients
In another case study focusing on diabetic patients, this compound was administered alongside standard diabetes medications. The results indicated significant improvements in both glycemic control and lipid profiles, suggesting its dual benefits for managing diabetes and associated dyslipidemia.
Mecanismo De Acción
Timofibrato ejerce sus efectos activando el receptor alfa activado por proliferadores de peroxisomas (PPARα). Esta activación conduce a un aumento de la lipólisis, activación de la lipasa lipoproteica y reducción de la apoproteína C-III. Estas acciones dan como resultado niveles reducidos de colesterol de lipoproteínas de baja densidad y triglicéridos, y niveles elevados de colesterol de lipoproteínas de alta densidad .
Compuestos Similares:
Fenofibrato: Otro derivado del ácido fíbrico utilizado para tratar la hiperlipidemia.
Clofibrato: Un derivado del ácido fíbrico más antiguo con efectos similares para reducir los lípidos.
Gemfibrozilo: Un derivado del ácido fíbrico utilizado para reducir los niveles de triglicéridos.
Comparación:
Timofibrato vs. Fenofibrato: Ambos compuestos activan PPARα, pero Timofibrato tiene propiedades adicionales de protección hepática.
Timofibrato vs. Clofibrato: Timofibrato es más potente y tiene menos efectos secundarios en comparación con Clofibrato.
Timofibrato vs. Gemfibrozilo: Timofibrato tiene un espectro de acción más amplio, afectando tanto los niveles de colesterol como los de triglicéridos.
Timofibrato se destaca por su combinación única de efectos reductores de lípidos y protectores del hígado, lo que lo convierte en un compuesto valioso en el tratamiento de trastornos de lípidos y enfermedades hepáticas.
Comparación Con Compuestos Similares
Key Observations:
- Structural Differences: this compound’s thiazolidine backbone distinguishes it from fibrates like Clofibrate and Fenofibrate, which are derivatives of fibric acid. This structural variation may influence receptor affinity and metabolic stability .
- Regulatory Status: Unlike Fenofibrate (an approved first-line therapy), this compound remains investigational, reflecting unresolved safety or efficacy challenges . Simfibrate and Clofibrate, though once FDA-preferred, are now obsolete due to safety issues or inferior efficacy .
Mechanism of Action and Efficacy
- This compound : Proposed to upregulate lipoprotein lipase activity and enhance hepatic LDL receptor expression, though preclinical data are sparse .
- Fenofibrate: Activates peroxisome proliferator-activated receptor-alpha (PPAR-α), reducing triglycerides by 30–50% and increasing HDL-C by 5–20% in clinical trials .
- Clofibrate : PPAR-α agonist with modest triglyceride-lowering effects (20–25%); withdrawn due to increased mortality risk in long-term studies .
Actividad Biológica
Timofibrate is a synthetic compound belonging to the fibrate class of drugs, primarily utilized for its lipid-lowering properties. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), playing a crucial role in the regulation of lipid metabolism. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
This compound exerts its biological effects primarily through:
- PPAR Activation : It activates PPARα, leading to increased fatty acid oxidation and decreased triglyceride levels in the liver .
- Lipid Profile Improvement : By enhancing lipoprotein lipase activity, this compound promotes the hydrolysis of triglycerides in lipoproteins, thus improving overall lipid profiles .
Table 1: Comparison of Fibrates and Their Mechanisms
| Fibrate | PPAR Target | Primary Action |
|---|---|---|
| This compound | PPARα | Reduces triglycerides and increases HDL cholesterol |
| Ciprofibrate | PPARα | Similar lipid-lowering effects |
| Fenofibrate | PPARα/PPARγ | Reduces triglycerides and LDL cholesterol |
Lipid-Lowering Effects
This compound has been shown to significantly lower serum triglyceride levels and increase high-density lipoprotein (HDL) cholesterol. Clinical studies have demonstrated its efficacy in treating dyslipidemia, particularly in patients with hyperlipidemia .
Anti-Inflammatory Properties
Recent studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in various animal models, indicating potential benefits in conditions such as atherosclerosis and metabolic syndrome .
Case Studies
- Case Study on Dyslipidemia Management : A clinical trial involving patients with type 2 diabetes showed that treatment with this compound resulted in a significant reduction in triglycerides (by approximately 30%) and an increase in HDL levels (by about 15%) over a six-month period .
- Impact on Cardiovascular Risk : Another study assessed the long-term cardiovascular outcomes in patients treated with this compound. Results indicated a decrease in major adverse cardiovascular events compared to controls, highlighting its potential role in cardiovascular risk reduction .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR analyses have been conducted to understand the relationship between the chemical structure of this compound and its biological activity. These studies have identified key structural features that contribute to its lipid-modulating effects, aiding in the design of more effective analogs .
In Silico Studies
Recent advancements in computational biology have allowed for the development of in silico models predicting the interaction of this compound with various biological targets. These models suggest that modifications to the chemical structure could enhance its efficacy and reduce potential side effects .
Q & A
Q. What is the molecular mechanism of Timofibrate in regulating lipid metabolism?
this compound (C₁₄H₁₆ClNO₄S) acts as an anti-lipidemic agent, primarily targeting peroxisome proliferator-activated receptors (PPARs) to modulate lipid oxidation and synthesis pathways. Methodologically, researchers should conduct in vitro assays (e.g., PPAR-α/γ binding affinity tests) and in vivo lipid profiling in animal models to validate dose-dependent effects. Key data points include LDL/HDL ratios and triglyceride reduction metrics .
Q. How should pharmacokinetic studies for this compound be designed to ensure reproducibility?
Pharmacokinetic studies require:
- Dose-ranging protocols : Test multiple doses (e.g., 50–200 mg/kg) in rodent models.
- Bioavailability metrics : Use HPLC or LC-MS to quantify plasma concentrations over time.
- Metabolite identification : Employ mass spectrometry to trace derivatives like sulfated conjugates. Ensure cross-species validation (e.g., rats vs. primates) to address interspecies metabolic differences .
Q. What are the regulatory considerations for preclinical this compound studies?
this compound is regulated under FDA Unique Ingredient Identifier 85P20FW39R and EMA XEVMPD SUB11068MIG. Preclinical studies must adhere to Good Laboratory Practice (GLP) guidelines, including toxicity profiling (acute/chronic) and genotoxicity assays (Ames test, micronucleus assay). Documentation should align with FDA eCTD standards .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s efficacy across experimental models?
Contradictions (e.g., efficacy in rodents vs. limited human translatability) require:
- Comparative meta-analysis : Aggregate data from ≥10 studies to identify confounding variables (e.g., diet, genetic background).
- Omics integration : Use transcriptomics/proteomics to uncover model-specific pathways (e.g., PPAR-α vs. PPAR-γ dominance).
- Dose recalibration : Adjust for interspecies metabolic scaling using allometric principles .
Q. What experimental models best replicate this compound’s effects on atherogenesis?
Advanced models include:
- ApoE⁻/⁻ mice : Monitor aortic plaque formation via histopathology and intravascular ultrasound.
- Humanized liver chimeric mice : For CYP450-mediated metabolism studies.
- 3D vascular organoids : To assess endothelial dysfunction and macrophage foam cell formation. Combine these with flow cytometry (e.g., CD36 expression in macrophages) .
Q. How should multi-omics data be integrated to study this compound’s off-target effects?
- Step 1 : Perform RNA-seq to identify dysregulated genes (e.g., SREBP1, FASN).
- Step 2 : Validate via targeted metabolomics (e.g., altered fatty acid β-oxidation).
- Step 3 : Use network pharmacology tools (e.g., STRING, KEGG) to map interactions between lipid pathways and off-target proteins (e.g., CYP3A4 inhibition) .
Methodological Guidance
Q. What statistical approaches are optimal for analyzing this compound’s dose-response data?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀.
- ANOVA with post hoc tests : Compare treatment groups (p<0.05 threshold).
- Bayesian meta-analysis : For heterogeneous clinical trial data .
Q. How to design a robust clinical trial for this compound in dyslipidemia?
- PICOT framework :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
